molecular formula C15H16ClNO3 B2465370 3-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide CAS No. 2309574-56-7

3-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide

Cat. No.: B2465370
CAS No.: 2309574-56-7
M. Wt: 293.75
InChI Key: HLENNMWOHNUMJX-UHFFFAOYSA-N
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Description

3-Chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide is a chemical compound of interest in medicinal chemistry and organic synthesis research. This benzamide derivative features a 3-chloro-substituted aromatic ring linked to a 2-hydroxyethylamine chain that bears a 2,5-dimethylfuran-3-yl group. The presence of these distinct functional groups—the halogenated benzamide, the furan heterocycle, and the hydroxyl group—makes it a valuable building block for constructing more complex molecules and for studying structure-activity relationships (SAR) . Compounds with similar structural motifs, particularly those incorporating furan and benzamide groups, are frequently investigated for their potential biological activities and their ability to form specific non-covalent interactions, such as hydrogen bonds and π-π stacking, with biological targets . Researchers utilize this compound in the design and synthesis of novel molecules for various applications. Its structure suggests potential as a precursor in developing pharmacologically active agents, and it serves as a key intermediate in exploring heterocyclic chemistry. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-9-6-13(10(2)20-9)14(18)8-17-15(19)11-4-3-5-12(16)7-11/h3-7,14,18H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLENNMWOHNUMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzoyl chloride and 2,5-dimethylfuran.

    Formation of Intermediate: The 2,5-dimethylfuran undergoes a Friedel-Crafts acylation reaction with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form an intermediate.

    Hydroxyethylation: The intermediate is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and hydroxyethyl groups may facilitate binding to active sites, while the dimethylfuran moiety can enhance lipophilicity and membrane permeability. The exact pathways and targets depend on the specific application and require further research for detailed elucidation.

Comparison with Similar Compounds

Key Observations :

  • Directing Groups : The hydroxyethyl group in the target compound resembles the N,O-bidentate system in , but the dimethylfuran may reduce metal-binding efficiency compared to simpler alcohols.
  • Lipophilicity: The dimethylfuran and trichloroethyl substituents () increase hydrophobicity, whereas phenolic hydroxyls () enhance aqueous solubility.
  • Coordination Chemistry: Thioamide derivatives () form stable metal complexes, whereas the target compound’s hydroxyethyl group may favor weaker, monodentate interactions.
Structural Characterization Techniques

Common methods across studies include:

  • X-ray crystallography : Used to resolve crystal structures (e.g., ). The target compound’s furan and hydroxyethyl groups may introduce steric hindrance, complicating crystallization .
  • Spectroscopy : ¹H/¹³C NMR and IR confirm functional groups (). The dimethylfuran’s aromatic protons would produce distinct NMR signals .
  • Elemental Analysis : Validates purity and stoichiometry ().
Intermolecular Interactions and Polymorphism
  • C-H···π Interactions: shows such interactions contribute 20–25% to crystal packing in benzamide polymorphs.
  • Hydrogen Bonding : The hydroxyethyl group can form intramolecular H-bonds, reducing conformational flexibility compared to hydroxyphenyl derivatives () .

Biological Activity

3-chloro-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]benzamide, a compound notable for its unique structural features, has garnered attention in recent pharmacological studies due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19ClN2O4C_{17}H_{19}ClN_{2}O_{4} with a molecular weight of 350.8 g/mol. The compound features a chloro group, a dimethylfuran moiety, and a hydroxyethyl substituent attached to a benzamide backbone.

PropertyValue
Molecular FormulaC₁₇H₁₉ClN₂O₄
Molecular Weight350.8 g/mol
CAS Number2320684-86-2

The biological activity of this compound has been investigated in various contexts, particularly its effects on pancreatic β-cells and its potential role in diabetes management. The compound has shown protective effects against endoplasmic reticulum (ER) stress-induced cell death, which is critical in the pathophysiology of diabetes.

Key Findings:

  • β-cell Protection : Studies indicate that this compound can significantly protect pancreatic β-cells from ER stress, enhancing cell viability and function under stress conditions. This is particularly relevant given the role of ER stress in diabetes progression .

Efficacy Studies

In vitro studies have demonstrated that this compound exhibits dose-dependent protective effects on β-cells. The efficacy was measured using cell viability assays and apoptosis markers.

Table 2: Efficacy Data

CompoundMax Activity (%)EC₅₀ (μM)
This compound1000.1 ± 0.01

These results highlight the compound's potential as a therapeutic agent for diabetes treatment by mitigating β-cell dysfunction.

Case Study 1: ER Stress Protection

In a controlled laboratory setting, pancreatic β-cells treated with varying concentrations of this compound showed significant protection against apoptosis induced by tunicamycin, a known ER stressor. The study concluded that the compound could enhance cellular resilience through modulation of ER stress pathways.

Case Study 2: Structure-Activity Relationship (SAR)

Further research focused on the structure-activity relationship of related compounds indicated that modifications to the benzamide structure could enhance biological activity. For example, analogs with additional hydroxyl groups or different halogen substitutions showed varied efficacy in protecting β-cells from ER stress .

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